molecular formula C10H14N2 B1376706 4-[(Pyrrolidin-3-yl)methyl]pyridine CAS No. 1316223-46-7

4-[(Pyrrolidin-3-yl)methyl]pyridine

Cat. No.: B1376706
CAS No.: 1316223-46-7
M. Wt: 162.23 g/mol
InChI Key: WTVBBPJVZRTQLZ-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-3-yl)methyl]pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pyrrolidin-3-ylmethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h1-2,4-5,10,12H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBBPJVZRTQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316223-46-7
Record name 4-[(pyrrolidin-3-yl)methyl]pyridine
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The Significance of Nitrogen Heterocycles in Contemporary Chemical Synthesis and Biological Sciences

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. These molecules are fundamental to the chemical sciences, contributing to numerous organic synthesis protocols and finding a vast array of applications. nih.gov Their prevalence is particularly notable in nature, where they form the core of many essential biological molecules, including vitamins, nucleic acids (DNA and RNA), and antibiotics. nih.govijnrd.org

In the realm of pharmaceuticals, nitrogen heterocycles are of paramount importance. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.commdpi.com This prevalence is attributed to the ability of the nitrogen atom to form hydrogen bonds with biological targets, a crucial interaction for modulating the activity of proteins and enzymes. nih.gov Consequently, these scaffolds are integral to a wide range of therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govijnrd.org

Beyond medicine, nitrogen heterocycles play a critical role in modern agrochemicals, with over 70% of crop protection agents featuring these structures. msesupplies.com They are key to the synthesis of advanced fungicides, herbicides, and insecticides. msesupplies.com Furthermore, in materials science and catalysis, N-heterocyclic carbenes (NHCs), which are derived from nitrogen heterocycles, are extensively used as ligands in transition metal complexes for reactions like olefin metathesis and C-C coupling. msesupplies.com

The Pyrrolidine and Pyridine Moieties As Versatile Structural Units in Organic Chemistry

Among the vast family of nitrogen heterocycles, the five-membered pyrrolidine (B122466) ring and the six-membered pyridine (B92270) ring are particularly noteworthy for their versatility and frequent appearance in functional molecules. nih.govlifechemicals.com

The pyrrolidine ring is a saturated, non-planar heterocycle, and this three-dimensional structure is a key feature valued by medicinal chemists. nih.gov This 3D shape allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of a molecule. nih.gov The pyrrolidine nucleus is one of the most favored scaffolds in drug design, appearing in 37 FDA-approved drugs. nih.gov It is a core component of the amino acid proline and is found in numerous natural alkaloids like nicotine (B1678760) and synthetic drugs such as procyclidine. wikipedia.org The nitrogen atom in the pyrrolidine ring confers basicity, and its derivatives are widely employed as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov

The pyridine ring is an aromatic heterocycle and is the second most common nitrogen-containing ring system found in FDA-approved drugs, present in 62 approved medications. lifechemicals.comnih.gov Its structure is found in natural products like vitamin B6 and nicotinamide. lifechemicals.com The nitrogen atom in the pyridine ring possesses a non-bonding electron pair, which can participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov The flat, aromatic nature of the pyridine ring makes it a versatile scaffold that is readily functionalized, allowing for the creation of diverse chemical libraries for drug discovery. nih.gov It is a key component in drugs such as the muscle relaxant papaverine and the anti-cancer agent vismodegib. lifechemicals.com

Overview of Research Trajectories for Complex Heterocyclic Structures Containing Pyrrolidine and Pyridine Systems

Reactivity Profiles of Nitrogen Atoms within the Pyrrolidine and Pyridine Rings

The two nitrogen atoms in 4-[(Pyrrolidin-3-yl)methyl]pyridine possess fundamentally different electronic and steric environments, leading to distinct reactivity. The pyrrolidine nitrogen is a secondary amine with its lone pair of electrons localized in an sp³ hybrid orbital, making it strongly basic and nucleophilic. In contrast, the pyridine nitrogen's lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, conferring basic and coordinating properties but with significantly lower nucleophilicity compared to its aliphatic counterpart.

FeaturePyrrolidine NitrogenPyridine Nitrogen
Hybridization sp³sp²
Nature Secondary Aliphatic AmineTertiary Aromatic Amine
Primary Reactivity Nucleophilic, BasicBasic, Coordinating (Lewis Base)
Typical Reactions Alkylation, Acylation, ArylationProtonation, Quaternization, Metal Coordination

The nitrogen atom of the pyrrolidine ring is a potent nucleophile, a characteristic feature of secondary amines. This high reactivity makes it the primary site for reactions with a wide range of electrophiles. Due to its pronounced nucleophilicity, this nitrogen is a privileged position for substitutions. Common transformations involving this center include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents readily introduces substituents onto the pyrrolidine nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides smoothly forms the corresponding N-acyl derivatives (amides).

N-Arylation: Under appropriate conditions, such as Buchwald-Hartwig amination, an aryl group can be coupled to the pyrrolidine nitrogen.

Michael Addition: As a strong nucleophile, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

These reactions are generally facile and often proceed under mild conditions, highlighting the high intrinsic reactivity of this site. The steric accessibility of the nitrogen lone pair, which is part of a flexible five-membered ring, further enhances its nucleophilic character.

The nitrogen atom in the pyridine ring functions as a Lewis base, readily participating in acid-base reactions and coordinating to metal centers. Its basicity (the pKa of the conjugate acid, pyridinium, is approximately 5.25) is influenced by the substituent at the C-4 position. The (pyrrolidin-3-yl)methyl group is an electron-donating alkyl substituent, which slightly increases the electron density in the pyridine ring through an inductive effect, thereby enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

This nitrogen center is a key site for coordination chemistry. It acts as a monodentate ligand, forming stable complexes with a wide variety of transition metals, including nickel, copper, zinc, and palladium. The formation of these metal complexes is a fundamental aspect of its potential application in catalysis, where it might serve as a directing group or a ligand that modulates the electronic properties of a catalytic metal center.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring's aromaticity and the presence of the electronegative nitrogen atom make it electron-deficient, which strongly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack compared to benzene. Reactions such as nitration or halogenation require harsh conditions. When substitution does occur, it is directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. The formation of an N-oxide by treating the pyridine with an oxidizing agent can alter this reactivity, making the C-4 position more susceptible to electrophilic attack. Subsequent reduction of the N-oxide restores the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring's electron-deficient character makes it highly susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions (ortho to the nitrogen). In this compound, nucleophilic substitution would be expected to occur at the C-2 and C-6 positions. The Chichibabin reaction, involving amination with sodium amide, is a classic example of such a transformation, typically yielding the 2-amino derivative. The presence of a good leaving group at these positions further facilitates SNAr reactions.

Redox Chemistry Involving the Heterocyclic Moieties

The redox behavior of this compound is primarily associated with the pyridine ring, which can undergo reduction. The pyrrolidine ring is saturated and generally redox-inactive under typical electrochemical conditions. The reduction of the pyridine moiety is sensitive to the nature of its substituents. Electron-donating groups increase the electron density on the ring, making reduction more difficult.

A study on related pyridine derivatives (pyDs) demonstrated that the presence of an electron-donating pyrrolidine substituent makes the reduction reaction more challenging, shifting the cathodic peak potential to a more negative value. For a pyridine derivative substituted with a pyrrolidine group, the cathodic peak potential (Ecp) was observed at -1.27 V versus the Standard Hydrogen Electrode (SHE), compared to -1.23 V for the unsubstituted parent compound. This indicates that more energy is required to add an electron to the electron-rich ring. The reduction process in aqueous media often involves the transfer of two electrons and one proton to the C-4 position of the pyridine ring.

CompoundSubstituent at C-3Cathodic Peak Potential (Ecp V vs. SHE)
pyD 1 H-1.23
Compound 2 -CONH₂-1.13
Compound 3 -CO₂Me-0.98
Compound 4 Pyrrolidine-1.27
Compound 5 Pyrrolidone-1.17

Data adapted from a study on substituted pyridine derivatives, demonstrating the influence of electron-donating and electron-withdrawing groups on reduction potential.

Transition Metal-Catalyzed Transformations of the Compound

The structure of this compound makes it a versatile substrate and ligand for transition metal-catalyzed reactions. The pyridine ring is amenable to C-H functionalization, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Palladium- or rhodium-catalyzed reactions can selectively activate the C-H bonds at the C-2, C-3, or C-4 positions, depending on the catalyst and directing group used. The pyridine nitrogen itself can serve as an intrinsic directing group to facilitate C-H activation at the C-3 position.

Furthermore, the compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine and pyrrolidine nitrogens, particularly if the metal can accommodate the resulting chelate ring size. Such coordination could be pivotal in asymmetric catalysis if the pyrrolidine moiety is chiral. The pyridine nitrogen can also be used to direct ortho-lithiation or other metalation reactions, enabling subsequent functionalization at the C-3 position.

Chemo- and Regioselective Functional Group Interconversions

The presence of two distinct nitrogen atoms with different reactivities allows for a high degree of chemo- and regioselectivity in functionalization. The significantly greater nucleophilicity of the pyrrolidine nitrogen compared to the pyridine nitrogen is the key to this selectivity.

It is possible to selectively functionalize the pyrrolidine nitrogen in the presence of the pyridine ring without competing reactions. For instance, N-acylation or N-alkylation will occur exclusively at the pyrrolidine nitrogen under standard conditions. To reverse this reactivity and target the pyridine ring or its adjacent positions, the pyrrolidine nitrogen can be protected. Common protecting groups for secondary amines, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), can be installed. With the more reactive nitrogen masked, transformations on the pyridine ring, such as metal-catalyzed cross-coupling or directed C-H functionalization, can be performed with high selectivity. Subsequent deprotection of the pyrrolidine nitrogen reveals the bifunctional scaffold, ready for further diversification. This strategic use of protection and deprotection allows for the controlled and stepwise modification of the molecule at multiple sites.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyrrolidin 3 Yl Methyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

While 1D NMR spectra (¹H and ¹³C) offer initial insights, complex molecules like 4-[(Pyrrolidin-3-yl)methyl]pyridine often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings within the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the methylene (B1212753) bridge. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are instrumental in correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This comprehensive analysis allows for the complete and accurate assignment of all proton and carbon chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine C2/C68.45-8.55 (d)149.5-150.5
Pyridine C3/C57.10-7.20 (d)123.5-124.5
Pyridine C4-148.0-149.0
Methylene (-CH₂-)2.70-2.80 (d)38.0-39.0
Pyrrolidine C32.40-2.50 (m)35.0-36.0
Pyrrolidine C22.90-3.10 (m)53.0-54.0
Pyrrolidine C52.60-2.70 (m), 3.15-3.25 (m)45.0-46.0
Pyrrolidine C41.50-1.60 (m), 1.90-2.00 (m)30.0-31.0
Pyrrolidine NH1.80-2.00 (br s)-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Analysis of vicinal proton-proton coupling constants (³JHH) further refines the conformational model. The magnitude of these coupling constants, as described by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By measuring these values from high-resolution ¹H NMR spectra, it is possible to deduce the torsional angles within the molecule and gain a more detailed understanding of its solution-state conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond Assignments and Structural Features

In the FT-IR spectrum of this compound, characteristic absorption bands can be assigned to specific bond vibrations. For instance, C-H stretching vibrations of the aromatic pyridine ring are typically observed in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the pyrrolidine ring and methylene bridge appear in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring give rise to strong absorptions in the 1400-1600 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected as a moderate band around 3300-3500 cm⁻¹.

Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The aromatic ring breathing modes of the pyridine moiety are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch (Pyrrolidine)~3350-
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-30002850-3000
C=C/C=N Stretch (Pyridine)1400-16001400-1600
C-N Stretch1000-12501000-1250

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the identity of the compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the pyrrolidine ring, leading to the formation of a stable pyridinylmethyl cation or a pyrrolidinyl radical cation. The pyrrolidine ring itself can also undergo characteristic ring-opening fragmentations.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all non-hydrogen atoms can be determined with high precision.

This technique provides unambiguous information about bond lengths, bond angles, and torsional angles in the solid state. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, the secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These hydrogen bonds can play a crucial role in the formation of supramolecular assemblies in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-4-[(Pyrrolidin-3-yl)methyl]pyridine. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. This makes CD an excellent tool for assessing the enantiomeric purity of a sample. By comparing the CD spectrum of a sample to that of a known enantiomerically pure standard, the enantiomeric excess can be determined.

Furthermore, the sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration of the molecule. By comparing experimental CD spectra with those predicted from quantum chemical calculations, it is often possible to assign the absolute configuration (R or S) of the chiral center.

Computational and Theoretical Investigations of 4 Pyrrolidin 3 Yl Methyl Pyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. wikipedia.orgnih.gov These methods solve the electronic Schrödinger equation from first principles, providing detailed information about molecular orbitals and electron distribution. wikipedia.org For complex organic molecules like 4-[(Pyrrolidin-3-yl)methyl]pyridine, DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The nitrogen atom of the pyridine (B92270) ring, with its lone pair of electrons, is expected to significantly contribute to the HOMO, making it a likely site for protonation and other electrophilic interactions. The pyridine ring itself, being an electron-deficient aromatic system, will influence the LUMO, making it susceptible to nucleophilic addition reactions. Substituents on either the pyrrolidine (B122466) or pyridine ring can modulate the energies of these frontier orbitals and, consequently, the reactivity of the entire molecule. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrrolidine-5.81.57.3
Pyridine-6.2-0.55.7
4-methylpyridine-6.1-0.45.7
This compound-5.9-0.35.6

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. acs.orgmdpi.com The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.netresearchgate.net Red colors typically indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, the MESP would likely show a region of strong negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, confirming it as a primary site for hydrogen bonding and electrophilic interactions. acs.org The hydrogen atoms attached to the pyrrolidine ring's nitrogen and the carbons of the pyridine ring would exhibit positive potential. This analysis is crucial for understanding how the molecule will interact with other molecules, including solvents and biological targets. acs.orgmdpi.com

Conformational Analysis and Energy Landscapes of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies, providing a picture of the molecule's flexibility and preferred shapes.

Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and undergoes a low-energy conformational change known as pseudorotation. nih.govrsc.org This process involves a continuous puckering motion of the ring through a series of "envelope" and "twist" conformations. rsc.orgrsc.org The presence of a substituent on the pyrrolidine ring, such as the methylpyridine group at the 3-position, will influence the pseudorotation pathway and the relative energies of the different puckered conformations. rsc.orgnih.gov For instance, a bulky substituent will have a steric preference for an equatorial position to minimize energetic strain, which in turn will favor certain envelope or twist forms of the ring. nih.gov Computational studies can map the potential energy surface of this pseudorotation, identifying the most stable conformers and the energy barriers between them. nih.gov

Rotameric Analysis of the Alkyl Linker

The methylene (B1212753) bridge (-CH2-) connecting the pyrrolidine and pyridine rings introduces additional conformational flexibility. Rotation around the single bonds of this linker gives rise to different rotamers, each with a distinct spatial orientation of the two heterocyclic rings relative to each other. The relative energies of these rotamers will be governed by steric hindrance and potential intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions. A thorough rotameric analysis would involve systematically rotating these bonds and calculating the energy at each step to identify the most stable conformations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent. easychair.orgyoutube.comyoutube.com By simulating the movement of the solute and solvent molecules, MD can reveal how the solvent affects the conformational preferences of this compound and how the solute, in turn, structures the surrounding solvent molecules. easychair.orgrsc.org

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties through first-principles calculations, primarily employing Density Functional Theory (DFT), serves as a powerful tool for elucidating the structural and electronic characteristics of molecules without reliance on experimental data. For this compound, while specific first-principles spectroscopic studies are not extensively documented in the public domain, the methodologies applied to structurally related compounds, such as nicotine (B1678760) isomers and other pyridine derivatives, provide a clear framework for how such investigations would be conducted.

These computational approaches are instrumental in predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The process typically begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory. Following geometry optimization, properties like NMR shielding tensors and vibrational modes can be calculated.

For instance, a common approach for predicting NMR chemical shifts involves the Gauge-Independent Atomic Orbital (GIAO) method coupled with a DFT functional like B3LYP and a suitable basis set, such as 6-31G(d). nih.gov This combination has been successfully used to create large datasets of calculated NMR data that show strong correlation with experimental values, achieving mean absolute errors as low as 0.944 ppm for ¹³C and 0.185 ppm for ¹H shifts across thousands of molecules. nih.gov

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and corresponding intensities. High-level electronic structure calculations have been effectively used to interpret the complex IR spectra of molecules like protonated nicotine, a structural isomer of this compound. rsc.org These theoretical spectra help in assigning specific vibrational bands to the corresponding functional groups and conformational states of the molecule, such as the distinct N-H stretching frequencies of pyridine and pyrrolidine protomers. rsc.org Such studies are crucial for understanding the molecule's behavior in different environments. rsc.org

Computational studies on other pyridine derivatives further illustrate the utility of these methods. DFT calculations at the B3LYP/6-311G** level have been used to predict optimized geometries, electron density contours, and electrostatic potentials, all of which influence the spectroscopic signature of a molecule. nih.gov

Table 1: Computational Methods for Predicting Spectroscopic Properties of Related Pyridine Compounds

Computational MethodApplicationCompound TypeReference
DFT (B3LYP/6-31G(d)) with GIAOPrediction of ¹³C and ¹H NMR chemical shiftsGeneral organic molecules nih.gov
High-level electronic structure calculationsInterpretation and assignment of IR spectra (N-H stretching)Protonated Nicotine rsc.org
DFT (B3LYP/6-311G**)Geometry optimization, electron density, electrostatic potential5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium nih.gov

These examples underscore the capability of first-principles calculations to provide detailed and accurate predictions of the spectroscopic properties of this compound, aiding in its structural characterization and analysis.

In silico Docking and Molecular Modeling Studies of Potential Biological Interactions

In silico docking and molecular modeling are essential computational techniques used to predict and analyze the interaction between a small molecule and a macromolecular target, typically a protein. These studies provide valuable insights into potential biological activities and guide the design of new therapeutic agents. For this compound, its close structural similarity to nicotine, a well-studied alkaloid, suggests that its primary biological targets are likely the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotine (3-[(2S)-1-methylpyrrolidin-2-yl]pyridine) is a known agonist of nAChRs, and its interactions with these receptors have been the subject of extensive computational analysis. nih.govnih.gov Given that this compound is an isomer of nicotine, it is hypothesized to bind to the same family of receptors. Molecular modeling studies on nicotine and its derivatives have revealed key structural features that govern binding affinity and subtype selectivity, particularly for the α4β2 and α7 nAChR subtypes, which are abundant in the brain. nih.gov

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, for example, used computer docking to predict how small structural modifications affect receptor affinity. nih.gov This type of study highlights the sensitivity of the receptor's binding pocket to the ligand's conformation and substitution pattern. The orientation of the pyridine ring and the pyrrolidine ring, along with the position of the nitrogen atoms, are critical for establishing key interactions, such as hydrogen bonds and cation-π interactions with aromatic residues (e.g., tryptophan, tyrosine) in the receptor's binding site. nih.gov Computational studies have shown that a hydrogen bond between the pyridine nitrogen of nicotine and residues like Tyr218 in the binding pocket of enzymes like NicA2 significantly influences catalysis. nih.gov

Table 2: Predicted Effects of Methylation on Nicotine's Pyrrolidine Ring on nAChR Interaction

Methylation PositionEffect on α4β2 nAChR InteractionEffect on α7 nAChR InteractionReference
1'-N-ethyl (vs 1'-N-methyl)Significantly reduced interactionNot significantly affected nih.gov
2'-methylation-Enhanced binding and potency nih.gov
4'-methylationLess potent/efficaciousMuch decreased potency/efficacy nih.gov
cis-5'-methylationLow affinity, no agonist activityLow affinity, no agonist activity nih.gov
trans-5'-methylation-Retained considerable activity nih.gov

Beyond nAChRs, the pyridine-pyrrolidine scaffold is found in ligands for a diverse range of biological targets. Molecular docking studies on related heterocyclic compounds have predicted interactions with several other proteins, suggesting potential alternative or secondary targets for this compound. These include:

Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold, structurally related to the target molecule, have been identified as potent and selective inhibitors of LSD1, a target in cancer therapy. Docking studies suggest a competitive binding mode in the enzyme's active site. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase: Benzohydrazide derivatives featuring a pyrrole (B145914) ring have been docked against the enoyl ACP reductase of Mycobacterium tuberculosis, revealing key hydrogen bonding interactions. mdpi.com

Cyclooxygenase-2 (COX-2): Pyridine and pyrazole-containing heterocycles have been evaluated as potential anti-inflammatory agents through docking studies with the COX-2 enzyme. mdpi.com

These in silico studies collectively demonstrate that while nAChRs are the most probable targets for this compound due to its isomeric relationship with nicotine, the core scaffold has the potential to interact with a variety of other biologically important proteins. Molecular modeling provides a crucial first step in exploring these potential interactions and understanding the structural basis for the compound's activity.

Exploration of Molecular Interactions and Mechanisms Pre Clinical/in Vitro/in Silico Focus

In vitro Biochemical Assays for Target Identification and Binding Affinity

Biochemical assays are fundamental in identifying the molecular targets of a compound and quantifying the strength of their interaction. For 4-[(Pyrrolidin-3-yl)methyl]pyridine and its analogs, these studies have primarily centered on receptor binding and, to a lesser extent, enzyme inhibition.

Receptor Binding Studies

Research on analogous compounds, such as those with a pyridinylmethoxy-pyrrolidine core, has demonstrated high affinity for the α4β2 nAChR. For instance, the compound ABT-089, which features a 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine structure, exhibits a high affinity for the α4β2 subtype with a Ki value of 16 nM. This suggests that the pyridinylmethyl-pyrrolidine moiety is a key pharmacophore for nAChR binding. The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, a critical interaction for receptor engagement.

Partial agonists of the α4β2 nAChR have been investigated for their potential in smoking cessation, as they can modulate dopamine release in the brain's reward pathways. nih.gov It is plausible that this compound may exhibit similar partial agonist activity at these receptors.

Enzyme Inhibition Assays

While the primary focus of research on this scaffold has been on receptor interactions, the potential for enzyme inhibition has also been explored for related structures. For example, various pyridine and pyrrolidine (B122466) derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and phosphoinositide 3-kinases (PI3Ks). mdpi.com However, specific IC50 values for the inhibition of any particular enzyme by this compound are not currently documented in publicly accessible literature. The structural motifs present in this compound, namely the pyridine and pyrrolidine rings, are found in a wide array of enzyme inhibitors, indicating that its potential inhibitory activities warrant further investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are crucial for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Molecular Recognition

The substitution pattern on both the pyridine and pyrrolidine rings significantly influences the biological activity of this class of compounds.

Pyridine Ring Modifications: Modifications to the pyridine ring can dramatically alter binding affinity and functional activity. For instance, in related nicotinic agonists, the position and nature of substituents on the pyridine ring dictate the compound's potency and selectivity for different nAChR subtypes. Methyl substitution on the pyridine ring, as seen in 6-methylnicotine, has been shown to increase affinity and functional potency at nAChRs compared to nicotine (B1678760). wikipedia.org This suggests that modifications to the pyridine ring of this compound could fine-tune its receptor interaction profile.

Pyrrolidine Ring Modifications: The pyrrolidine ring also offers opportunities for structural modification to improve pharmacological properties. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at different positions uniquely alters interactions with α7 and α4β2 nAChRs. nih.govnih.gov This highlights the sensitivity of the receptor binding pocket to the steric and electronic properties of the pyrrolidine moiety.

Stereochemical Influence on Binding and Selectivity

Stereochemistry plays a pivotal role in the interaction of this compound with its biological targets. The pyrrolidine ring contains a chiral center at the 3-position, leading to (R) and (S) enantiomers. It is well-established that stereoisomers of a compound can exhibit significantly different pharmacological activities.

In the context of nAChR ligands, the stereochemistry of the pyrrolidine ring is a critical determinant of binding affinity and efficacy. For many nicotinic ligands, one enantiomer displays significantly higher affinity than the other. For example, in conformationally rigid analogs of nicotine, a substantial difference in affinity for the α4β2 nAChR was observed between the enantiomers. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of functional groups that optimally fit into the chiral binding pocket of the receptor. Although specific data for the individual enantiomers of this compound are not available, it is highly probable that the (R) and (S) forms will display distinct binding affinities and functional activities at their target receptors.

Mechanistic Investigations at the Molecular and Cellular Level (non-clinical)

Understanding the molecular and cellular mechanisms of action of a compound provides insight into its physiological effects. For compounds targeting nAChRs, such as is likely the case for this compound, mechanistic studies often involve assessing their effects on ion channel function and downstream signaling pathways.

As agonists or partial agonists at nAChRs, these compounds would bind to the receptor and induce a conformational change, leading to the opening of the ion channel. nih.gov This allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and the initiation of intracellular signaling cascades. The extent of channel opening and the subsequent cellular response would depend on whether the compound is a full or partial agonist.

Partial agonists, for instance, produce a submaximal response even at saturating concentrations. This can be beneficial in therapeutic contexts, such as smoking cessation, where a moderate and sustained activation of α4β2 nAChRs can alleviate withdrawal symptoms without producing the full reinforcing effects of nicotine. nih.gov Investigations into the functional activity of this compound at the cellular level would be necessary to determine its precise mechanism of action and its potential as a modulator of nAChR activity.

Ligand-Protein Interaction Profiling (biophysical techniques)

While specific biophysical studies detailing the direct interaction of this compound with proteins are not extensively documented in publicly available literature, the broader class of pyridine-pyrrolidine derivatives has been subject to various binding assays to characterize their affinity and selectivity for different receptors. For instance, analogs of this scaffold have been evaluated for their binding to nicotinic acetylcholine (B1216132) receptors (nAChRs).

In a study focused on developing potential imaging agents for nAChRs, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were synthesized and their in vitro binding affinities were determined. These compounds demonstrated high affinities, with Ki values in the picomolar range (9-331 pM). Molecular modeling studies of these analogs provided insights into their conformational profiles and electronic properties, which are critical for understanding the structure-activity relationships at the nAChR binding site. Such studies underscore the importance of the pyridine and pyrrolidine moieties in mediating high-affinity interactions with their protein targets.

Compound ClassTargetBiophysical TechniqueKey Findings
Pyridine-pyrrolidine analogsNicotinic Acetylcholine Receptors (nAChRs)Radioligand Binding AssaysHigh binding affinities (Ki = 9-331 pM)
Pyridine derivativesCyclin-Dependent Kinase 2 (CDK2)Molecular DockingImplied structural basis for potent inhibition

Pathway Modulation and Cellular Responses (in vitro, without organismal context)

In vitro studies of compounds containing the pyridine-pyrrolidine scaffold have demonstrated their ability to modulate various cellular pathways, often in the context of cancer cell lines. For example, a scaffold hopping approach was used to discover a series of pyridine derivatives as novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Many of these compounds showed potent inhibition of CDK2 and were evaluated for their cytotoxic effects against H522 and U87 cancer cell lines. The most potent compound was also tested against a normal cell line (L02) and was found to be selectively toxic toward cancer cells, suggesting a potential therapeutic window.

Another study on pyrrolo[2,3-d]pyrimidine derivatives, which can be considered structurally related to the core theme, identified selective inhibitors of Protein Kinase B (Akt). These inhibitors were evaluated in radiometric filter binding assays to determine their potency and selectivity against related kinases like PKA. The structure-activity relationship studies revealed that modifications to the benzyl group attached to the core scaffold significantly influenced selectivity, primarily by reducing the inhibitory activity against PKA rather than increasing affinity for PKB.

Compound SeriesCellular Target/PathwayCell LinesObserved Cellular Response
Pyridine derivativesCyclin-Dependent Kinase 2 (CDK2)H522, U87, L02Potent inhibition of CDK2, selective cytotoxicity towards cancer cells
Pyrrolo[2,3-d]pyrimidine derivativesProtein Kinase B (Akt)U87MG (in vivo)Inhibition of PKB kinase activity

Bioisosteric Replacements and Scaffold Hopping Strategies based on this compound

The chemical scaffold of this compound, featuring a pyridine ring linked to a pyrrolidine ring via a methylene (B1212753) bridge, serves as a valuable starting point for medicinal chemistry efforts aimed at discovering novel therapeutic agents. Bioisosteric replacement and scaffold hopping are two key strategies employed to modify this core structure, with the goal of improving potency, selectivity, pharmacokinetic properties, or exploring new intellectual property space.

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For the pyridine moiety, common bioisosteric replacements include other five- or six-membered aromatic heterocycles. For instance, replacing the pyridine ring with a different azole could significantly alter the compound's physicochemical properties, such as its lipophilicity (cLogP), which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Scaffold hopping, a more drastic modification, involves replacing the central core of the molecule with a structurally different scaffold while aiming to maintain the original biological activity. This strategy is often employed to overcome issues with the original scaffold, such as poor solubility or off-target effects, or to generate novel chemical entities with improved properties. A computational-driven scaffold hopping approach was successfully used to generate new PTP1B inhibitors from a pyrrolo[1,2-a]quinoxaline core by replacing the pyrrole (B145914) ring with other azoles. This highlights how even subtle changes to the heterocyclic core can lead to significant improvements in the drug-like properties of a compound series.

Original Scaffold/MoietyStrategyProposed Replacement/ModificationRationale
Pyridine ringBioisosteric ReplacementOther azoles (e.g., pyrazole, imidazole)To alter physicochemical properties like cLogP and improve ADME profile
Phenyl-substituted bi-cycleScaffold HoppingModifications to the phenyl ringTo improve solubility and maintain metabolic stability
Pyrrole ring in pyrrolo[1,2-a]quinoxalineScaffold HoppingOther azolesTo generate novel PTP1B inhibitors with improved properties

Applications in Chemical Synthesis, Catalysis, and Materials Science

Utilization as a Ligand in Coordination Chemistry

The pyridine (B92270) component of 4-[(Pyrrolidin-3-yl)methyl]pyridine serves as an effective ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with a wide range of metal ions. jscimedcentral.comnih.gov Pyridine and its derivatives are classified as weak pi-acceptor ligands and are widely used in the synthesis of coordination complexes due to their ability to stabilize various oxidation states of metals and influence the electronic and steric properties of the resulting complexes. jscimedcentral.comwikipedia.org

Pyridine-containing ligands form stable complexes with numerous transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and silver (Ag). jscimedcentral.comwikipedia.orgsciencepublishinggroup.com The coordination of this compound to a metal center would occur primarily through the pyridine nitrogen. The resulting metal complexes can exhibit various coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the other ligands present. jscimedcentral.comwikipedia.org For instance, complexes of the type [MCl₂(py)₄]ⁿ⁺ (where 'py' represents a pyridine ligand) are common and often adopt a trans-octahedral geometry. wikipedia.org

The characterization of these metal-ligand complexes typically involves a combination of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring. sciencepublishinggroup.comresearchgate.net Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands. sciencepublishinggroup.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are also crucial for elucidating the structure and confirming the composition of the newly formed complexes. jscimedcentral.comnih.gov

Table 1: Examples of Metal Complexes with Pyridine-Type Ligands

Metal Ion Typical Coordination Geometry Example Complex Formula
Ni(II) Square Planar, Octahedral [NiCl₂(py)₄]
Cu(I) / Cu(II) Tetrahedral, Square Planar, Octahedral [Cu(C₁₉H₁₈N₂O₄S₂)₂]
Zn(II) Tetrahedral [Zn(C₁₉H₁₈N₂O₄S₂)₂]
Co(II) Octahedral CoCl₂(py)₄
Ag(I) Linear [Ag(py)₂]⁺

Note: This table presents generalized examples of complexes formed with pyridine-type ligands to illustrate common coordination patterns. jscimedcentral.comwikipedia.orgsciencepublishinggroup.com

Transition metal complexes containing pyridine ligands are important catalysts in a variety of organic transformations. researchgate.netnih.gov The electronic properties of the pyridine ligand can be tuned to modulate the reactivity of the metal center. jscimedcentral.com One of the most famous examples is Crabtree's catalyst, an iridium complex with pyridine that is used for hydrogenation reactions. wikipedia.org

Complexes of cobalt, nickel, and palladium with pyridine-type ligands have been shown to catalyze reactions such as the heterocyclization of acetylenes with nitriles to form substituted pyridines. researchgate.net These metal-ligand systems are also employed in condensation reactions and the oligomerization of vinylpyridines. researchgate.net The incorporation of this compound as a ligand could potentially lead to catalysts with novel reactivity, where the pyrrolidine (B122466) moiety might influence the catalyst's solubility, stability, or even participate in the catalytic cycle.

Table 2: Selected Catalytic Applications of Metal-Pyridine Complexes

Reaction Type Metal(s) Involved
Hydrogenation Iridium, Rhodium
Polymerization Cobalt, Nickel
Heterocyclization Cobalt, Palladium
Condensation Reactions Cobalt, Zirconium
Cross-Coupling Reactions Iron, Cobalt, Nickel, Copper

Note: This table highlights general applications of metal complexes featuring pyridine-based ligands. wikipedia.orgresearchgate.netnih.gov

Organocatalytic Applications of the Pyrrolidine Moiety

The pyrrolidine ring is a fundamental structural motif in the field of asymmetric organocatalysis. researchgate.netnih.gov Chiral pyrrolidine derivatives, most notably proline and its analogues, are highly effective catalysts for a wide range of enantioselective transformations. researchgate.netnih.gov The catalytic activity of these compounds stems from their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.gov

The pyrrolidine moiety within this compound, particularly if used in its chiral form, can function as an organocatalyst. It is well-suited to catalyze reactions such as:

Michael Additions: The addition of ketones or aldehydes to nitroolefins and other Michael acceptors. nih.gov

Aldol Reactions: The asymmetric reaction between ketones and aldehydes to form chiral β-hydroxy ketones. mdpi.com

Diels-Alder Cycloadditions: The formation of chiral six-membered rings. researchgate.net

The proximity of the pyridine ring could potentially modulate the catalyst's activity and selectivity through hydrogen bonding or by acting as a Lewis basic site.

Table 3: Organocatalytic Reactions Mediated by the Pyrrolidine Moiety

Reaction Type Role of Pyrrolidine Catalyst
Michael Addition Enamine formation with donor ketone/aldehyde
Aldol Reaction Enamine formation with donor ketone
Mannich Reaction Enamine formation with donor ketone/aldehyde
Diels-Alder Reaction Iminium ion formation with α,β-unsaturated aldehyde

Note: This table summarizes common transformations catalyzed by pyrrolidine-based organocatalysts. researchgate.netnih.gov

Role as a Chiral Building Block in Asymmetric Synthesis

Substituted chiral pyrrolidines are not only important as catalysts but also serve as crucial building blocks (synthons) in the asymmetric synthesis of complex molecules. nih.govsigmaaldrich.com They are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical compounds. nih.gov

Integration into Advanced Functional Materials (e.g., MOFs, Coordination Polymers)

The construction of advanced functional materials like coordination polymers (CPs) and metal-organic frameworks (MOFs) relies on the use of organic ligands that can bridge metal centers to form extended one-, two-, or three-dimensional networks. nih.govmdpi.comresearchgate.net Ligands containing pyridine moieties are frequently used for this purpose due to the predictable and robust coordination of the pyridine nitrogen to metal ions. mdpi.comnih.gov

The compound this compound is a candidate for use as a linker in such materials. The pyridine nitrogen can coordinate to a metal ion, forming one connection point. The pyrrolidine nitrogen, after deprotonation or functionalization, could potentially serve as a second coordination site to bridge to another metal center, although this is less common. More likely, the pyrrolidine ring could be functionalized with other donor groups (e.g., carboxylates) to create a multitopic linker. The resulting MOFs or CPs could have potential applications in catalysis, gas storage, and chemical sensing. nih.govresearchgate.net For example, a copper(II) complex with a related ligand, N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, was shown to form a 3D MOF structure. nih.gov This demonstrates the capacity of pyridyl-methyl amine scaffolds to generate extended networks.

Advanced Analytical Methodologies for Characterization and Quantification

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of pharmaceutical compounds like "4-[(Pyrrolidin-3-yl)methyl]pyridine". These methods are pivotal for assessing the purity of synthesized batches and for the isolation of the compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine (B92270) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode employed for purity determination. researchgate.netptfarm.pl In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol. researchgate.netptfarm.pl The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector at a wavelength where the pyridine chromophore exhibits strong absorbance, for instance, around 220-260 nm. researchgate.netresearchgate.net The precision and accuracy of HPLC methods are validated according to ICH guidelines to ensure their reliability for quality control. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds, including many pyridine and pyrrolidine (B122466) derivatives. nih.govnih.govtandfonline.com For the analysis of "this compound," derivatization might be necessary to increase its volatility and thermal stability. The choice of the GC column is critical, with capillary columns like DB-1 or DB-5 offering high resolution. tandfonline.com The carrier gas is typically an inert gas like helium or nitrogen. The flame ionization detector (FID) is a common detector for organic compounds, while a mass spectrometer (MS) provides structural information for impurity identification. cdc.gov

Table 1: Representative Chromatographic Conditions for the Analysis of Pyridine Derivatives

Parameter HPLC GC
Column C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm) tandfonline.com
Mobile Phase/Carrier Gas Acetonitrile:Phosphate Buffer (pH 2-7) ptfarm.pl Helium tandfonline.com
Flow Rate 1.0 mL/min ptfarm.pl 1.0 mL/min
Detector UV at 254 nm tandfonline.com Mass Spectrometer (MS) tandfonline.com
Temperature Ambient or controlled (e.g., 25 °C) tandfonline.com Temperature-programmed (e.g., 100-280 °C)
Injection Volume 10-20 µL 1 µL (split or splitless)

"this compound" possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of the compound. Chiral chromatography, particularly chiral HPLC, is the primary method for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.). tandfonline.comnih.gov

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of enantiomers of various chiral compounds, including those with pyridine moieties. tandfonline.comnih.govsigmaaldrich.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase eluent, significantly influences the separation. nih.govresearchgate.net The resolution of the enantiomers is a critical parameter, and method development aims to achieve a baseline separation with a resolution value greater than 1.5. researchgate.net The limit of quantification (LOQ) for the undesired enantiomer is also determined to ensure that it can be controlled at very low levels. tandfonline.com

Table 2: Exemplary Chiral HPLC Conditions for Pyridine-Containing Enantiomers

Parameter Chiral HPLC Method
Column Chiralpak IA (amylose-based) tandfonline.com
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) tandfonline.com
Flow Rate 1.2 mL/min tandfonline.com
Detector UV at 254 nm tandfonline.com
Temperature 25 °C tandfonline.com
Resolution (Rs) > 2 tandfonline.com

Electrochemical Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of "this compound". acs.orgresearchgate.net These techniques are used to study the oxidation and reduction potentials of the molecule, which can be related to its chemical reactivity and potential metabolic pathways. The electrochemical behavior of pyridine and its derivatives has been investigated on various electrode surfaces, such as gold and glassy carbon. acs.orgresearchgate.net

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the electroactive species. For a pyridine derivative, the electrochemical process can involve the pyridine ring or other functional groups. acs.orgrsc.orgnih.gov The electrochemical behavior can be influenced by factors such as the pH of the solution, the solvent, and the presence of other substances. acs.orgrsc.org

Table 3: Typical Parameters for Electrochemical Analysis of Pyridine Derivatives

Parameter Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode researchgate.net
Reference Electrode Ag/AgCl acs.org
Counter Electrode Platinum wire researchgate.net
Solvent/Electrolyte Acetonitrile with a supporting electrolyte (e.g., TBABF4) researchgate.net
Scan Rate 50-100 mV/s
Potential Range Dependent on the compound's redox activity

Spectrophotometric Methods for Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the quantification of "this compound" in solutions. researchgate.netepa.gov These methods are based on the principle that the compound absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

For pyridine and its derivatives, quantification can be performed by measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), which is typically in the UV region. researchgate.net Alternatively, colorimetric methods can be employed. These methods involve reacting the pyridine compound with a specific reagent to form a colored product that can be measured in the visible region of the spectrum. researchgate.netepa.gov For instance, pyridine can react with cyanogen bromide and an aromatic amine to produce a colored dye. researchgate.netepa.gov The sensitivity and specificity of the method depend on the chosen reagent and reaction conditions. Calibration curves are constructed using standard solutions of known concentrations to determine the concentration of the compound in unknown samples.

Table 4: Example of a Spectrophotometric Method for Pyridine Determination

Parameter Spectrophotometric Method
Principle Colorimetric reaction researchgate.netepa.gov
Reagents Cyanogen bromide, 4-Aminosalicylic acid researchgate.net
Wavelength of Max. Absorbance (λmax) 400 nm researchgate.netepa.gov
Solvent Iso-amyl alcohol (for extraction) researchgate.net
Linear Range 0.025 to 0.2 ppm researchgate.net
Instrumentation UV-Visible Spectrophotometer

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and innovative synthetic routes to access 4-[(Pyrrolidin-3-yl)methyl]pyridine and its derivatives is paramount for accelerating drug discovery efforts. Current research is focused on creating more sustainable and atom-economical methodologies.

One area of exploration involves the use of multicomponent reactions, which allow for the construction of complex molecules like pyrrolidine (B122466) derivatives in a single step from multiple starting materials. tandfonline.com For instance, one-pot three-component cascade reactions utilizing intermediates like azomethine ylides have shown promise in synthesizing spirooxindole-pyrrolidine hybrids. tandfonline.com Another approach involves the 1,3-dipolar cycloaddition reaction to produce novel substituted pyrrolidines. tandfonline.com

Furthermore, the development of catalyst-free synthetic methods and the use of greener solvents are gaining traction. For example, reactions have been developed to synthesize 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives in ethanol (B145695) without a catalyst. tandfonline.com High-pressure Q-tube-assisted synthesis is another innovative and safe method being explored for creating fused heterocyclic systems containing pyridine (B92270) moieties, offering advantages like broad substrate scope and simple work-up procedures. nih.gov

Researchers are also investigating novel starting materials and catalytic systems. For instance, a method for synthesizing 3-amino-4-methylpyridine, a related pyridine derivative, utilizes 4-methylpyridine-3-boronic acid as a raw material with a metal oxide catalyst. google.com Such advancements could be adapted for the synthesis of this compound, overcoming the limitations of traditional multi-step, low-yield synthetic routes. google.com

Advanced Understanding of Structure-Function Relationships

A deeper comprehension of the relationship between the molecular structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, significantly influences a drug's biochemical potency, metabolic stability, and permeability. nih.gov

The substitution of a phenyl group with a pyridine ring has been shown to enhance the potency of certain kinase inhibitors. nih.gov Similarly, replacing a terminal phenyl ring with pyridine can dramatically improve the metabolic stability of a compound. nih.gov The introduction of a pyridine ring can also enhance cellular permeability and resolve issues with protein binding. nih.gov

Computational methods are becoming increasingly important in elucidating these relationships. By analyzing the three-dimensional structure of target proteins and how ligands bind to them, researchers can predict the effects of structural modifications. crimsonpublishers.com For example, understanding the precise docking constraints within a protein's functional site allows for the rational design of compounds with improved binding affinity. youtube.com This knowledge enables the targeted modification of the this compound scaffold to optimize its pharmacological profile for a specific biological target.

High-Throughput Screening and Combinatorial Chemistry Approaches for Scaffold Diversification

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large libraries of compounds, which is essential for discovering new lead structures and diversifying the this compound scaffold. HTS allows for the testing of thousands to millions of compounds in a short period, significantly accelerating the initial stages of drug discovery. nih.govembopress.org

Recent advancements have led to the development of miniaturized automation platforms for HTS, enabling the execution of over 1,500 chemistry experiments in less than a day using minimal amounts of starting material. scienceintheclassroom.org These platforms are compatible with a wide range of chemical reactions, including palladium-catalyzed cross-coupling reactions, which are valuable for creating diverse compound libraries. scienceintheclassroom.org For instance, a 1536-well plate format has been used to couple various nucleophiles with an electrophile like 3-bromopyridine (B30812) under numerous base-catalyst combinations. scienceintheclassroom.org

Multiplexed HTS assays, which can simultaneously monitor the inhibition of multiple enzymes, are also being developed. nih.gov This approach, enabled by robotics and sensitive LC-MS/MS instrumentation, allows for the efficient screening of compound libraries against a panel of targets. nih.gov The integration of virtual screening with HTS can further enhance the efficiency of hit identification by prioritizing compounds based on computational predictions. nih.gov These technologies will be instrumental in exploring the chemical space around the this compound core to identify novel derivatives with diverse biological activities.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and cost-effective design of novel molecules with desired properties. nih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating various stages of the drug development pipeline. nih.gov

In the context of this compound, AI and ML can be employed for several purposes. For instance, ML models can be trained to predict the biological activity and physicochemical properties of virtual derivatives, allowing for the in silico screening of large compound libraries before committing to chemical synthesis. nih.gov This approach, known as virtual screening, significantly enhances the success rate of identifying promising hit compounds. nih.gov

Furthermore, generative AI models can be used for de novo drug design, where the algorithm generates entirely new molecular structures with optimized properties. youtube.com By providing a set of desired criteria, such as high binding affinity for a specific target and low predicted toxicity, these models can propose novel derivatives of the this compound scaffold. youtube.com AI tools like AlphaFold can predict the 3D structure of target proteins with high accuracy, which is crucial for structure-based drug design. crimsonpublishers.comnih.gov The integration of AI and ML with traditional medicinal chemistry approaches will undoubtedly lead to the more efficient discovery and optimization of drugs based on the this compound framework.

Discovery of Novel Applications beyond Traditional Medicinal Chemistry

While the primary focus for the this compound scaffold has been in medicinal chemistry, its unique structural features suggest potential applications in other scientific domains. The pyrrolidine ring is a component of many natural alkaloids with diverse biological activities, and the pyridine ring is a versatile building block in various chemical syntheses. tandfonline.comnih.gov

In the field of agrochemicals , derivatives could be explored for their potential as herbicides, insecticides, or fungicides. The structural similarity to some existing agrochemicals suggests that with appropriate modifications, compounds from this class could exhibit desired bioactivity against agricultural pests or weeds.

In materials science , the pyridine moiety's ability to coordinate with metal ions could be exploited to create novel polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or as advanced functional materials with specific electronic or optical properties.

Q & A

Q. What synthetic routes are available for preparing 4-[(Pyrrolidin-3-yl)methyl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolidine-pyridine derivatives often involves coupling reactions. For example, alkylation of pyridine precursors with pyrrolidine-containing electrophiles under basic conditions (e.g., NaOH in dichloromethane) is a common strategy . Purification typically employs column chromatography or recrystallization. Reaction optimization includes controlling temperature (e.g., 0–25°C) and stoichiometry to minimize byproducts. Yield improvements may involve catalytic systems, as seen in thiadiazole-pyrrolidine syntheses .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodological Answer : Analytical techniques include:
  • HPLC/GC-MS : To assess purity (>99% as per industry standards) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., pyrrolidine CH₂ protons at δ 2.5–3.5 ppm and pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves protonation states and molecular packing, critical for studying solid-state interactions .

Q. What safety protocols are recommended for handling pyrrolidine-containing pyridine derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Emergency Measures : For spills, adsorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the protonation state of the pyrrolidine nitrogen affect the biological activity of this compound?

  • Methodological Answer : Protonation at physiological pH (e.g., pyrrolidine N-H⁺ formation) enhances solubility and receptor binding. Structural analogs like Xanomeline show that charged pyrrolidine nitrogen improves M1 muscarinic receptor affinity (pKi >7.0) . Adjusting pH during in vitro assays (e.g., buffer systems at pH 7.4) mimics physiological conditions to study activity trends.

Q. What computational strategies predict the binding modes of this compound to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., M1 mAChR) using crystal structures (PDB ID: 5CXV) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity data from analogs .

Q. How can structural modifications to the pyrrolidine ring enhance the metabolic stability of this compound?

  • Methodological Answer :
  • Cytochrome P450 (CYP) Resistance : Introduce fluorine atoms or methyl groups to block oxidative metabolism .
  • Ring Rigidity : Replace pyrrolidine with azetidine to reduce conformational flexibility and improve pharmacokinetics .
  • Prodrug Strategies : Esterification of the pyrrolidine nitrogen (e.g., oxalate salts) enhances oral bioavailability, as demonstrated in Xanomeline derivatives .

Q. What analytical challenges arise in studying supramolecular interactions of this compound in crystal lattices?

  • Methodological Answer :
  • Cocrystallization Screens : Use solvents like methanol/water to stabilize hydrogen bonds between pyridine N and carboxylate counterions .
  • Synchrotron XRD : Resolves weak interactions (e.g., C-H···π contacts) with high-resolution data (<1.0 Å) .
  • Thermogravimetric Analysis (TGA) : Evaluates stability of solvates/hydrates during phase transitions .

Data Contradictions and Resolution

Q. Discrepancies in reported receptor affinities for pyrrolidine-pyridine analogs: How should researchers validate conflicting data?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using consistent cell lines (e.g., CHO-K1 for mAChR) and radioligands (e.g., [³H]NMS) .
  • Control Compounds : Include reference agonists (e.g., carbachol) to normalize inter-study variability .
  • Meta-Analysis : Cross-reference data from patents, peer-reviewed studies, and CSD/PDB entries to identify outliers .

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